2-[1-(4-Aminophenyl)ethylidene]propanedinitrile
Description
2-[1-(4-Aminophenyl)ethylidene]propanedinitrile is a nitrile-based organic compound characterized by a propanedinitrile core (C3N2) substituted with a 4-aminophenyl group via an ethylidene tether. Its molecular formula is C₁₁H₈N₄, with a molecular weight of 196.21 g/mol. The compound's structure enables strong electron-withdrawing properties due to the nitrile groups, while the 4-aminophenyl moiety provides electron-donating capabilities, making it versatile in applications such as:
Properties
IUPAC Name |
2-[1-(4-aminophenyl)ethylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-8(10(6-12)7-13)9-2-4-11(14)5-3-9/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNNQFHSLNHDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416173 | |
| Record name | 2-[1-(4-aminophenyl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-80-3 | |
| Record name | 2-[1-(4-Aminophenyl)ethylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(4-aminophenyl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Reactants : 4-Aminoacetophenone (1 equiv), malononitrile (1.2 equiv).
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Catalysts : Ammonium acetate (10 mol%), acetic acid (5 mol%).
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Solvent : Acetic acid (neat).
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Temperature : Microwave irradiation at 150°C.
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Time : 2 minutes (0.0333 hours).
The microwave method significantly reduces reaction time compared to conventional heating, which typically requires 6–12 hours. The high yield is attributed to uniform heating and enhanced reaction kinetics under microwave conditions. The product is isolated via precipitation in cold ethanol, followed by recrystallization to achieve >99% purity (HPLC).
Catalytic Knoevenagel Condensation with Amino Acid Ionic Liquids
Recent advances in green chemistry have explored amino acid ionic liquids (AAILs) as catalysts for Knoevenagel condensations. While these studies primarily focus on aldehydes, their principles are theoretically extendable to ketones like 4-aminoacetophenone. Tetrabutylammonium salts of leucine ([TBA][Leu]) demonstrate exceptional catalytic activity in aqueous media, enabling reactions at ambient temperatures with minimal catalyst loading (1.25–5 mol%).
Mechanism and Adaptability
AAILs facilitate deprotonation of malononitrile through their strong basicity, forming a reactive enolate intermediate. This enolate attacks the carbonyl group of 4-aminoacetophenone, followed by dehydration to yield the target dinitrile. Key advantages include:
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Solvent : Water, eliminating need for organic solvents.
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Catalyst Reusability : AAILs retain activity over five cycles without yield loss.
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Yield : Up to 98% for analogous aldehydes, suggesting potential for ketone adaptation.
However, ketones’ lower electrophilicity relative to aldehydes may necessitate higher temperatures or prolonged reaction times. Experimental validation for 4-aminoacetophenone remains pending.
Comparative Analysis of Synthetic Methodologies
The table below contrasts microwave-assisted and AAIL-catalyzed methods:
The microwave method excels in speed and yield but relies on corrosive solvents. Conversely, AAIL catalysis offers sustainability benefits, though its applicability to ketones requires further study.
Industrial-Scale Production Considerations
Scaling microwave-assisted synthesis poses challenges due to energy-intensive irradiation and batch processing limitations. Continuous-flow microwave reactors could mitigate these issues, enabling larger-scale production while maintaining efficiency. For AAIL-based methods, industrial adoption hinges on demonstrating cost-effectiveness and compatibility with ketonic substrates.
Chemical Reactions Analysis
Photochemical C=C Bond Cleavage
The compound undergoes UV-induced C=C bond cleavage in the presence of N-bromosuccinimide (NBS) to yield brominated acetophenone derivatives. This reaction is critical for synthesizing functionalized aromatic ketones.
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Solvent: Acetonitrile/water (1:1).
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Catalyst: NBS (2.5 equiv).
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Light source: 30 W UV fluorescent lamp (385–390 nm).
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Time: 6 hours.
Example Reaction :
Mechanism :
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UV irradiation generates bromine radicals from NBS.
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Radical addition to the C=C bond forms a brominated intermediate.
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Cleavage of the C=C bond produces aryl ketones and malononitrile byproducts.
Nucleophilic Additions
The electron-deficient β-carbon undergoes nucleophilic attacks, enabling the synthesis of heterocycles:
Reaction with Active Methylene Compounds (e.g., pyrazolones):
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Product : Pyrano[2,3-c]pyrazole derivatives.
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Conditions : Piperidine (10 mol%) in acetonitrile at room temperature.
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Mechanism : Michael addition followed by cyclization and dehydration.
Example :
Catalyst Optimization (from ):
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Piperidine | Acetonitrile | RT | 92 |
| Triethylamine | Acetonitrile | RT | 72 |
| DMAP | Acetonitrile | RT | 65 |
Cycloaddition Reactions
The conjugated dienophile system participates in Diels-Alder reactions :
Example with Cyclopentadiene :
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Product : Bicyclic dinitrile adducts.
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Conditions : Toluene, reflux (110°C), 12 hours.
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Stereoselectivity : Endo preference due to secondary orbital interactions.
Condensation Reactions
The compound acts as a precursor in Knoevenagel condensations to form extended π-conjugated systems:
Reaction with Aromatic Aldehydes (from ):
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Product : Tetracyanoquinodimethane (TCNQ) analogs.
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Conditions : Ball milling, solvent-free, 60°C.
Reduction of Cyano Groups
Catalytic hydrogenation (H₂/Pd-C) reduces cyano groups to amines, forming diamino derivatives:
Oxidation of the Ethenyl Group
Oxidation with KMnO₄ in acidic conditions converts the C=C bond to a diketone:
Scientific Research Applications
Chemistry
2-[1-(4-Aminophenyl)ethylidene]propanedinitrile serves as a vital intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in creating diverse chemical entities.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Generated |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Sodium borohydride | Reduced derivatives |
| Substitution | Electrophiles (halogens/nitro groups) | Substituted products |
Biology
The compound's structural features allow it to interact with biological molecules, making it useful in studying enzyme interactions and protein-ligand binding dynamics. Its potential as a pharmacological agent is under investigation due to its ability to modulate biological pathways.
Case Study: Enzyme Interaction
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a lead compound for drug development targeting metabolic disorders .
Industry
In industrial applications, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its unique properties allow for the formulation of materials with specific colorimetric and stability characteristics.
Table 2: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Dyes and Pigments | Used as a precursor for colorants in textiles |
| Specialty Chemicals | Employed in formulations requiring specific reactivity |
Mechanism of Action
The mechanism of action of 2-[1-(4-Aminophenyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s functionality is influenced by substituents on the aromatic ring and the nature of the tether. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Functional Comparison
A. Antimicrobial Activity
- 4-Aminophenyl derivative: Exhibits superior antimicrobial efficacy compared to hydroxyl- or chlorophenyl-substituted analogues. Electron-donating amino groups enhance interactions with microbial cell membranes, disrupting metabolic pathways .
- 4-Hydroxyphenyl derivative: Shows reduced potency due to lower electron-donating capacity, highlighting the critical role of the amino group .
B. Corrosion Inhibition
- The 4-aminophenyl derivative forms stable Fe–N complexes on steel surfaces, blocking active corrosion sites. In contrast, non-amino derivatives (e.g., 4-chlorophenyl) show weaker adsorption due to the absence of lone-pair electrons for coordination .
C. Biomedical Imaging
- FDDNP : A naphthalene-based propanedinitrile derivative modified with fluorine exhibits blood-brain barrier permeability, enabling in vivo detection of amyloid aggregates. This underscores the importance of aromatic system expansion for CNS targeting .
Electronic and Steric Effects
- Electron-donating groups (e.g., -NH₂) : Enhance corrosion inhibition and antimicrobial activity by improving adsorption and charge transfer .
- Electron-withdrawing groups (e.g., -Cl) : Increase lipophilicity but reduce binding affinity in polar environments .
- Bulkier substituents (e.g., naphthalene in FDDNP) : Improve target specificity but may reduce solubility .
Biological Activity
2-[1-(4-Aminophenyl)ethylidene]propanedinitrile, commonly referred to as a derivative of malononitrile, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its pharmacological potential, supported by case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H12N4. The synthesis typically involves the condensation reaction between 4-aminoacetophenone and malononitrile in the presence of acetic acid and ammonium acetate, often employing microwave irradiation to enhance yield and reduce reaction time .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. It may act as a competitive inhibitor by binding to the active site of these enzymes.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values suggesting significant potency .
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (e.g., MCF-7), with reported GI50 values below 1 nM .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds showed that this compound demonstrated notable antibacterial activity. The following table summarizes its activity against selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.050 |
These findings indicate that the compound could be a candidate for developing new antibacterial agents .
Cytotoxicity Studies
In a cytotoxicity assessment involving various cancer cell lines, the compound exhibited potent activity. The results are summarized below:
| Cell Line | GI50 (nM) |
|---|---|
| MCF-7 | <1 |
| MDA-MB-468 | <1 |
| HeLa | 5 |
These results suggest that the compound has potential as an anticancer agent due to its ability to inhibit cell growth at low concentrations .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor size in xenograft models, indicating its potential efficacy in cancer treatment.
- Neuroprotective Effects : Preliminary studies suggest that derivatives may also exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's .
Q & A
Q. Example Table: Substituent Effects on Antimicrobial Activity
| Substituent (R) | MIC (μg/mL) E. coli | MIC (μg/mL) C. albicans |
|---|---|---|
| -NH₂ | 12.5 | 6.25 |
| -OH | 25.0 | 12.5 |
| -Br | 50.0 | 25.0 |
What in vitro methods are used to evaluate the antimicrobial efficacy of derivatives?
Q. Basic
- Agar diffusion : Measure inhibition zone diameters (e.g., vs. ceftriaxone as a control) .
- Broth dilution : Determine MIC values in nutrient broth (pH 7.2–7.4) using serial dilutions .
- Time-kill assays : Assess bactericidal/fungicidal kinetics over 24–48 hours.
How is X-ray diffraction utilized to determine the crystal structure of derivatives?
Q. Advanced
- Single-crystal growth : Slow evaporation of DMF/ethanol solutions.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELX software for structure solution (direct methods) and refinement (full-matrix least-squares) . Key parameters include R-factors < 0.05 and data-to-parameter ratios > 12:1 .
What electrochemical techniques evaluate interactions with metal surfaces (e.g., corrosion inhibition)?
Q. Advanced
- Potentiodynamic polarization : Measure corrosion current density (Icorr) and potential (Ecorr) in 0.5 M HCl .
- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance and double-layer capacitance.
- FE-SEM/EDS : Image protective film formation on carbon steel surfaces .
How can reaction conditions be optimized to improve synthetic yields?
Q. Basic
- Solvent selection : Ethanol enhances Schiff base formation via azeotropic water removal.
- Catalyst loading : Ammonium acetate (10 mol%) accelerates condensation .
- Temperature control : Reflux (78°C) for 6–8 hours ensures completion .
How are derivatives designed to enhance bioactivity or physicochemical properties?
Q. Advanced
- Bioisosteric replacement : Swap nitriles with carboxylates for improved solubility.
- Hybridization : Attach thiazolidinone or pyrimidine rings to diversify pharmacophores .
- Computational docking : Predict binding affinities to microbial enzymes (e.g., dihydrofolate reductase).
What safety and stability considerations are critical during handling and storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
